![molecular formula C9H8FN3S B2798053 N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine CAS No. 685113-00-2](/img/structure/B2798053.png)
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine
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Description
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as FMTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Fluorescence Studies
Compounds with fluorophenyl groups have been used in fluorescence studies . For example, bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine has been characterized for its spectral and fluorescence properties . The compound showed interesting aggregation behavior and fluorescent properties in different solvents .
Material Science
Phthalocyanines, which can contain fluorophenyl groups, have been used as materials in various applications due to their large π-conjugated system and extraordinary stability . They have been used in optical recording materials , semiconductors for organic field effect transistors , nonlinear optics, gas sensors, thermal writing displays, and solar cells .
Catalysis
Phthalocyanines have also been used as catalysts for oxidative degradation of pollutants . The ability to modify the phthalocyanine ring, central metal, or axial ligands allows for a wide range of potential catalytic applications .
Photodynamic Therapy
Phthalocyanines have been studied for their use in photodynamic therapy . This involves using light to activate the phthalocyanine, which can then produce reactive oxygen species to kill cancer cells .
Antimicrobial Agents
Some derivatives of N-(4-fluorophenyl)piperidin-4-amine, a compound structurally similar to the one , have been synthesized and screened for their antibacterial and antifungal activities. This suggests potential antimicrobial applications for N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine.
Synthesis of Substituted 1,2-Dihydroisoquinolines
Compounds with similar structures have been used in the synthesis of substituted 1,2-dihydroisoquinolines . These are important compounds due to their biological and medicinal activities .
properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-6-12-13-9(14-6)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXRAPSCFCDLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
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